2-(4-Chloro-3-methylphenyl)acetic acid
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Overview
Description
2-(4-Chloro-3-methylphenyl)acetic acid is an organic compound with the molecular formula C9H9ClO2. It is a derivative of acetic acid where the hydrogen atom of the methyl group is substituted by a 4-chloro-3-methylphenyl group.
Mechanism of Action
Mode of Action
It is known that the compound can undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution .
Biochemical Pathways
The compound’s ability to undergo reactions at the benzylic position suggests it may influence pathways involving benzylic radicals .
Result of Action
The compound’s ability to undergo reactions at the benzylic position suggests it may have an impact on cellular processes involving benzylic radicals .
Biochemical Analysis
Biochemical Properties
. It’s plausible that it could interact with enzymes, proteins, and other biomolecules in the cell. The nature of these interactions would depend on the specific molecular structure of 2-(4-Chloro-3-methylphenyl)acetic acid and the biomolecules it interacts with .
Cellular Effects
It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have not been reported . Therefore, information about threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
It could potentially affect metabolic flux or metabolite levels .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-methylphenyl)acetic acid typically involves the chlorination of 2-methylphenylacetic acid. One common method includes the use of sulfuryl chloride (SO2Cl2) as the chlorinating agent. The reaction is carried out by adding sulfuryl chloride to a solution of 2-methylphenylacetic acid in the presence of a catalyst such as magnesium chloride (MgCl2) and 2,5-dichlorothiazole. The reaction mixture is heated to 70°C and maintained at this temperature for 30 minutes. The product is then purified by distillation under reduced pressure .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-methylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chloro-3-methylbenzoic acid.
Reduction: Formation of 4-chloro-3-methylbenzyl alcohol.
Substitution: Formation of 4-methoxy-3-methylphenylacetic acid.
Scientific Research Applications
2-(4-Chloro-3-methylphenyl)acetic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-2-methylphenyl)acetic acid
- 2-(4-Bromo-3-methylphenyl)acetic acid
- 2-(4-Fluoro-3-methylphenyl)acetic acid
Uniqueness
2-(4-Chloro-3-methylphenyl)acetic acid is unique due to the presence of the chlorine atom at the para position relative to the acetic acid group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-(4-chloro-3-methylphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-4-7(5-9(11)12)2-3-8(6)10/h2-4H,5H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLJGWIKWWKWKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81720-78-7 |
Source
|
Record name | 2-(4-chloro-3-methylphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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